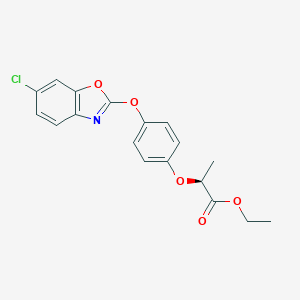
PL-CS compound
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases. Mention its significance in scientific research or industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Describe the synthetic routes used to prepare the compound, including the starting materials, reagents, and reaction conditions. Provide detailed steps and any purification methods used.
Industrial Production Methods: Discuss any industrial-scale production methods, including the equipment and processes used. Mention any challenges or considerations in scaling up the synthesis.
化学反应分析
Types of Reactions: Explain the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, etc.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Provide examples of specific reactions and their outcomes.
Major Products Formed: Describe the major products formed from these reactions and their significance.
科学研究应用
Provide a comprehensive description of the scientific research applications of the compound, including but not limited to its use in:
Chemistry: Discuss its role in chemical synthesis, catalysis, or as a reagent.
Biology: Explain its use in biological studies, such as in enzyme inhibition or as a probe.
Medicine: Mention any potential therapeutic applications or use in drug development.
Industry: Describe its industrial applications, such as in materials science or manufacturing.
作用机制
Explain the mechanism by which the compound exerts its effects. Discuss the molecular targets and pathways involved. Provide any known details about its interaction with biological molecules or other compounds.
相似化合物的比较
Comparison with Other Compounds: Compare the compound with other similar compounds, highlighting its uniqueness and advantages.
List of Similar Compounds: Provide a list of similar compounds and briefly describe their properties and applications.
Conclusion
Feel free to use this framework to gather and organize information about the compound
属性
CAS 编号 |
124824-01-7 |
|---|---|
分子式 |
C75H121F3N14O15 |
分子量 |
1515.8 g/mol |
IUPAC 名称 |
[17-ethyl-14-[(E)-1-hydroxy-2-methylhex-4-enyl]-4,7,10,13,19,22,28,32-octamethyl-5,8,23,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-11,26-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]methyl 4-[[4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl]amino]butanoate |
InChI |
InChI=1S/C75H121F3N14O15/c1-24-26-28-47(15)62(95)61-67(100)81-51(25-2)68(101)86(17)39-57(93)87(18)53(35-41(3)4)66(99)83-59(45(11)12)72(105)88(19)54(36-42(5)6)65(98)80-48(16)63(96)82-52(40-107-58(94)29-27-34-79-64(97)49-30-32-50(33-31-49)74(84-85-74)75(76,77)78)69(102)89(20)55(37-43(7)8)70(103)90(21)56(38-44(9)10)71(104)91(22)60(46(13)14)73(106)92(61)23/h24,26,30-33,41-48,51-56,59-62,95H,25,27-29,34-40H2,1-23H3,(H,79,97)(H,80,98)(H,81,100)(H,82,96)(H,83,99)/b26-24+ |
InChI 键 |
QEICTVPFTXXWLS-SHHOIMCASA-N |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)COC(=O)CCCNC(=O)C2=CC=C(C=C2)C3(N=N3)C(F)(F)F)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
手性 SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)COC(=O)CCCNC(=O)C2=CC=C(C=C2)C3(N=N3)C(F)(F)F)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
规范 SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)COC(=O)CCCNC(=O)C2=CC=C(C=C2)C3(N=N3)C(F)(F)F)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
同义词 |
PL-CS compound SDZ 212-122 SDZ-212-122 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)

![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)







![(Thieno[2,3-d][1,2]oxazol-3-yl)methanol](/img/structure/B38691.png)


